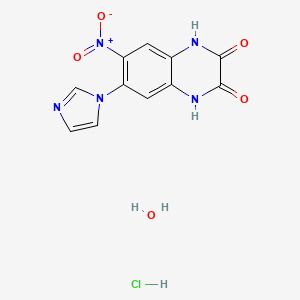
YM-90K (hydrochloride hydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YM-90K (盐酸盐水合物) 是一种化学化合物,因其作为 AMPA 受体拮抗剂的作用而闻名。其正式名称为 1,4-二氢-6-(1H-咪唑-1-基)-7-硝基-2,3-喹喔啉二酮,盐酸盐一水合物。 该化合物主要用于神经科学研究,因为它能够选择性地抑制 AMPA 受体,而 AMPA 受体参与中枢神经系统的快速突触传递 .
准备方法
合成路线及反应条件
YM-90K (盐酸盐水合物) 的合成涉及多个步骤,从市售前体开始。一般的合成路线包括:
喹喔啉核的形成: 合成从喹喔啉核的形成开始,这是通过邻苯二胺衍生物与合适的二羰基化合物缩合而实现的。
硝化: 然后将喹喔啉核硝化,在所需位置引入硝基。
咪唑取代: 硝基喹喔啉中间体与咪唑发生取代反应,形成最终产物。
反应条件通常涉及使用强酸或碱、有机溶剂和受控温度,以确保高产率和纯度。
工业生产方法
YM-90K (盐酸盐水合物) 的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,通常涉及连续流动反应器和自动化系统,以保持一致的质量和产率。
化学反应分析
反应类型
YM-90K (盐酸盐水合物) 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变硝基,可能将其转化为氨基。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或催化氢化等还原剂。
取代: 各种亲核试剂可用于取代反应,通常在碱或催化剂存在下进行。
主要产品
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能产生喹喔啉二氧化物,而还原可以产生氨基喹喔啉。
科学研究应用
YM-90K (盐酸盐水合物) 在科学研究中具有广泛的应用:
神经科学: 它被广泛用于研究 AMPA 受体在突触传递和神经保护中的作用。
药理学: 该化合物用于研究 AMPA 受体拮抗剂的药理特性及其在癫痫和缺血等疾病中的潜在治疗应用.
药物开发: YM-90K (盐酸盐水合物) 作为开发靶向 AMPA 受体的新药的先导化合物。
作用机制
YM-90K (盐酸盐水合物) 通过选择性地结合并抑制 AMPA 受体来发挥其作用。这些受体是离子型谷氨酸受体,介导中枢神经系统的快速兴奋性突触传递。 通过阻断这些受体,YM-90K (盐酸盐水合物) 阻止钙离子的流入,从而减少兴奋性毒性和提供神经保护 .
相似化合物的比较
类似化合物
NBQX: 另一种具有类似作用机制的 AMPA 受体拮抗剂。
GYKI 52466: 一种非竞争性 AMPA 受体拮抗剂。
佩兰帕奈: 一种临床上用于治疗癫痫的 AMPA 受体拮抗剂。
独特性
YM-90K (盐酸盐水合物) 的独特之处在于它对 AMPA 受体的选择性很高,而对其他类型的谷氨酸受体,如海人藻酸受体和 NMDA 受体,的选择性较低 . 这种选择性使其成为研究中隔离 AMPA 受体抑制的特定影响的宝贵工具。
属性
分子式 |
C11H10ClN5O5 |
|---|---|
分子量 |
327.68 g/mol |
IUPAC 名称 |
6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrate;hydrochloride |
InChI |
InChI=1S/C11H7N5O4.ClH.H2O/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;;/h1-5H,(H,13,17)(H,14,18);1H;1H2 |
InChI 键 |
NPEZQTYOSAYJTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



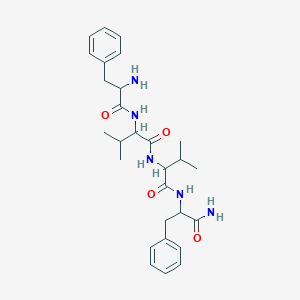
![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)
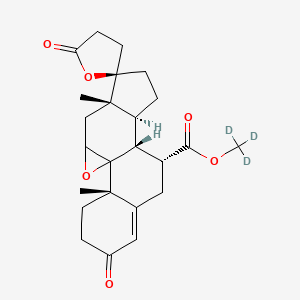
![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820210.png)

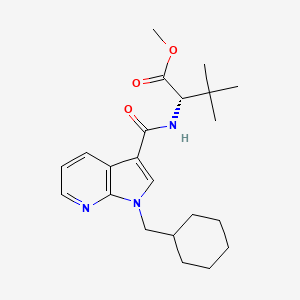
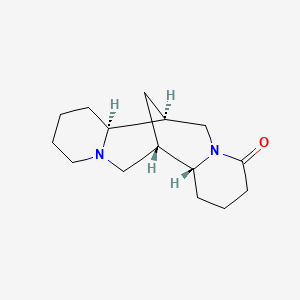
![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)
![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)
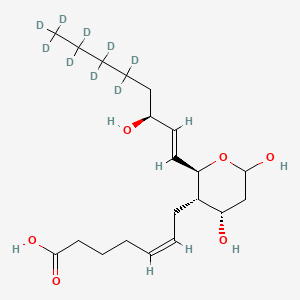
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820266.png)
